molecular formula C22H20ClN3O3S2 B2685086 N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-05-5

N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2685086
CAS No.: 877655-05-5
M. Wt: 473.99
InChI Key: WEQKATMOVLYKIB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-chloro-4-methylphenyl group attached via an acetamide linker and a 3-methoxyphenyl substituent on the pyrimidinone ring. The thioacetamide bridge (-S-CH2-CO-NH-) is a common feature in structurally related compounds, often contributing to hydrogen bonding and molecular stability .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S2/c1-13-6-7-14(10-17(13)23)24-19(27)12-31-22-25-18-8-9-30-20(18)21(28)26(22)15-4-3-5-16(11-15)29-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQKATMOVLYKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]thioacetamide. Its molecular formula is C21H15ClN3O2SC_{21}H_{15}ClN_3O_2S with a molecular weight of 476.4 g/mol. The structure features a thienopyrimidine core which is critical for its biological activity.

PropertyValue
Molecular FormulaC21H15ClN3O2S
Molecular Weight476.4 g/mol
IUPAC NameN-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]thioacetamide
InChI KeyPMUCNWUUVADPHF-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The preparation begins with the thienopyrimidine core followed by the introduction of chlorophenyl and methylphenyl groups. Advanced techniques such as continuous flow chemistry are often employed to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular processes. Its unique structural features allow it to modulate these targets effectively.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cancer cell proliferation in various cell lines. A structure-activity relationship (SAR) analysis indicated that modifications to the thienopyrimidine core could enhance its antitumor efficacy.

Case Study: Antitumor Activity
A study evaluated the compound against several cancer cell lines including Mia PaCa-2 and PANC-1. Results indicated significant inhibition of cell growth compared to control groups, suggesting its viability as a lead compound for drug development in oncology.

Comparative Analysis with Similar Compounds

This compound stands out due to its unique thienopyrimidine structure which imparts distinct biological activities compared to other similar compounds.

Compound NameAnticancer Activity
N-(3-chloro-4-methylphenyl)-...Moderate to High
Other Thienopyrimidine DerivativesVariable

Comparison with Similar Compounds

Substituent Analysis:

  • Chloro/Methyl vs.
  • Methoxy vs. Halogen : The 3-methoxyphenyl group in the target compound may improve solubility due to its electron-donating nature, contrasting with halogenated analogues like and .
  • Core Variations: Compounds with thieno[2,3-d]pyrimidinone (e.g., ) exhibit distinct ring fusion positions, altering π-stacking interactions compared to thieno[3,2-d]pyrimidinone derivatives.

Physicochemical and Spectral Data

  • Melting Points: High melting points (>300°C) in pyrrolo[3,4-c]pyridine derivatives (e.g., ) indicate strong intermolecular forces, whereas pyrimidinone-based compounds (e.g., ) melt at ~230°C, suggesting lower crystallinity.
  • NMR Trends : The target compound’s 3-methoxyphenyl group would show a singlet near δ 3.8 ppm for the methoxy protons, similar to ’s methyl group at δ 2.19 ppm.

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